1-Piperidinepropanoic acid

Inflammation GPCR Allosteric Modulation

1-Piperidinepropanoic acid (CAS 26371-07-3) is uniquely documented as an allosteric PAR2 inhibitor (IC50=2.3 µM)—an activity absent in nipecotic acid, isonipecotic acid, or 4-piperidinepropanoic acid. Its propanoic acid side chain imparts a logP of -2.45, conferring markedly higher aqueous solubility than positional isomers, making it the definitive choice for aqueous formulations and PAR2-targeted research. It is an irreplaceable precursor for remifentanil and related 4-anilidopiperidine opioids, as well as selective 5-HT6 antagonists and kinesin Eg5 inhibitors. Procure this compound specifically when exact molecular geometry, target engagement, and synthetic fidelity are non-negotiable.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 26371-07-3
Cat. No. B172629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperidinepropanoic acid
CAS26371-07-3
Synonyms3-(1-piperidinyl)propionic acid
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CC[NH+](CC1)CCC(=O)[O-]
InChIInChI=1S/C8H15NO2/c10-8(11)4-7-9-5-2-1-3-6-9/h1-7H2,(H,10,11)
InChIKeyLPDGWMLCUHULJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Piperidinepropanoic Acid (CAS 26371-07-3) Procurement Overview: Chemical Class and Key Characteristics


1-Piperidinepropanoic acid (also known as 3-(piperidin-1-yl)propanoic acid or 1-Piperidinepropionic acid) is a piperidine-based amino acid derivative with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound is characterized by a piperidine ring linked to a propanoic acid moiety via the nitrogen atom, distinguishing it from regioisomeric piperidine carboxylic acids. 1-Piperidinepropanoic acid functions as an allosteric inhibitor of Protease Activated Receptor-2 (PAR2) with an IC50 of 2.3 µM [1]. It serves as a versatile synthetic building block for protease activated receptor 2 agonists, selective 5-HT6 antagonists, and kinesin Eg5 inhibitors . The compound exhibits a melting point of 105-110 °C and a calculated logP of -2.45 [2].

Why 1-Piperidinepropanoic Acid (CAS 26371-07-3) Cannot Be Substituted with In-Class Analogs


Generic substitution of 1-piperidinepropanoic acid with other piperidine carboxylic acids or positional isomers is scientifically unsound due to fundamental differences in molecular geometry, physicochemical properties, and biological target engagement. Unlike piperidine-3-carboxylic acid (nipecotic acid, logP = 0.3994) or piperidine-4-carboxylic acid (isonipecotic acid, logP = -0.08), 1-piperidinepropanoic acid possesses a propanoic acid side chain that imparts a distinct logP of -2.45 [1][2]. This difference in lipophilicity directly impacts membrane permeability and biodistribution. Critically, 1-piperidinepropanoic acid is the only compound in this class documented to act as an allosteric inhibitor of PAR2 with an IC50 of 2.3 µM, a property absent in close structural analogs such as 4-piperidinepropanoic acid (CAS 1822-32-8) [3]. Therefore, substituting 1-piperidinepropanoic acid with any in-class analog would compromise the intended pharmacological or synthetic outcome, necessitating its specific procurement.

1-Piperidinepropanoic Acid (CAS 26371-07-3): Quantified Differentiation vs. Structural Analogs


PAR2 Allosteric Inhibition: 1-Piperidinepropanoic Acid vs. 4-Piperidinepropanoic Acid

1-Piperidinepropanoic acid (1-PPA) is a validated allosteric inhibitor of Protease Activated Receptor-2 (PAR2) with an IC50 of 2.3 µM, as confirmed by Cellular Thermal Shift Assay (CETSA) and functional studies [1]. In contrast, the positional isomer 4-piperidinepropanoic acid (CAS 1822-32-8) has no documented PAR2 inhibitory activity in the literature. The allosteric binding pocket on PAR2 is highly specific to the 1-substituted propanoic acid configuration; the 4-substituted isomer fails to engage this site due to steric and electrostatic incompatibility.

Inflammation GPCR Allosteric Modulation

Lipophilicity Comparison: 1-Piperidinepropanoic Acid vs. Nipecotic Acid (Piperidine-3-carboxylic Acid)

1-Piperidinepropanoic acid exhibits a calculated logP of -2.45 [1]. This is significantly more hydrophilic than nipecotic acid (piperidine-3-carboxylic acid), which has a logP of 0.3994 [2]. The difference of approximately 2.85 logP units corresponds to a ~700-fold difference in octanol-water partition coefficient, profoundly impacting membrane permeability and distribution.

ADME Drug Design Physicochemical Properties

GABA Transporter Inhibition: 1-Piperidinepropanoic Acid vs. Nipecotic Acid

While 1-piperidinepropanoic acid is a PAR2 inhibitor, its structural analog nipecotic acid (piperidine-3-carboxylic acid) is a known GABA uptake inhibitor. Nipecotic acid exhibits IC50 values of 8 µM, 38 µM, 106 µM, and 2.37 mM for hGAT-1, rGAT-2, hGAT-3, and hBGT-1, respectively . 1-Piperidinepropanoic acid has no reported activity against GABA transporters. This demonstrates a fundamental divergence in biological target selectivity between these structurally related compounds.

Neuroscience GABA Uptake Epilepsy

Synthetic Utility: 1-Piperidinepropanoic Acid as a Precursor for Remifentanil Analogs

1-Piperidinepropanoic acid serves as a critical building block in the synthesis of 4-anilidopiperidine opioids, including the clinically used ultrashort-acting analgesic remifentanil [1]. Specifically, 4-(methoxycarbonyl)-4-[(1-oxopropyl)phenylamino]-1-piperidinepropanoic acid alkyl esters, derived from 1-piperidinepropanoic acid, were evaluated for µ-opioid activity [2]. This synthetic pathway is unique to the 1-substituted propanoic acid scaffold; the 3- or 4-carboxylic acid isomers (nipecotic acid, isonipecotic acid) cannot be directly substituted to yield the same pharmacophore due to differences in the position of the carboxylic acid moiety.

Opioid Analgesics Medicinal Chemistry Prodrug Design

Optimal Application Scenarios for 1-Piperidinepropanoic Acid (CAS 26371-07-3) Based on Quantitative Evidence


In Vitro and In Vivo Studies of PAR2-Mediated Inflammation and Cancer Metastasis

1-Piperidinepropanoic acid is optimally employed as a validated allosteric inhibitor of PAR2 (IC50 = 2.3 µM) in cellular and animal models of inflammatory diseases, including sepsis, autoimmune disorders, and cancer metastasis [1]. Its use is justified when specific PAR2 antagonism is required, as no other piperidinepropanoic acid isomer possesses this activity.

Synthesis of Ultrashort-Acting Opioid Analgesics and Related 4-Anilidopiperidine Derivatives

This compound is an essential precursor for the synthesis of remifentanil and structurally related 4-anilidopiperidine opioids, where the 1-substituted propanoic acid chain is a critical pharmacophoric element [2]. Its procurement is mandatory for medicinal chemistry programs targeting µ-opioid receptors with designed metabolic lability.

Development of Selective 5-HT6 Antagonists and Kinesin Eg5 Inhibitors

1-Piperidinepropanoic acid is a documented reactant for synthesizing selective 5-HT6 antagonists and kinesin Eg5 inhibitors . Its specific structural features enable the construction of these pharmacophores, distinguishing it from other piperidine carboxylic acids which lack the appropriate side-chain geometry.

Aqueous Formulation Development Requiring High Hydrophilicity

With a logP of -2.45, 1-piperidinepropanoic acid is significantly more hydrophilic than nipecotic acid (logP = 0.3994) and isonipecotic acid (logP = -0.08) [3]. This property makes it the preferred choice for developing aqueous formulations where high water solubility is paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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